molecular formula C11H7Cl2N3O B2839415 5,6-Dichloro-N-(pyridin-2-YL)pyridine-3-carboxamide CAS No. 1016746-43-2

5,6-Dichloro-N-(pyridin-2-YL)pyridine-3-carboxamide

Cat. No.: B2839415
CAS No.: 1016746-43-2
M. Wt: 268.1
InChI Key: SRPHPZIGAOYCED-UHFFFAOYSA-N
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Description

5,6-Dichloro-N-(pyridin-2-yl)pyridine-3-carboxamide is a synthetic small molecule featuring a dichloro-substituted pyridine core linked via a carboxamide bridge to a second pyridine ring. This specific architecture places it within a class of pyridine derivatives that are extensively utilized in medicinal chemistry and drug discovery research. Pyridine-based scaffolds are integral to pharmaceutical development due to their profound effect on pharmacological activity and their ability to improve key drug-like properties such as metabolic stability, solubility, and binding affinity to biological targets . The dichloro substitution pattern on the pyridine ring is a common structural motif employed to modulate the compound's electronic characteristics, lipophilicity, and its interactions with enzyme binding pockets. Similarly, the carboxamide linker is a privileged structure in medicinal chemistry that often contributes to molecular recognition and stability. Analogs of this compound, such as other dichloro-pyridine carboxamides, are frequently investigated as key intermediates in the synthesis of potential therapeutic agents or as tools for probing biological systems . As a research chemical, this compound is of significant value for exploring structure-activity relationships (SAR), particularly in the development of kinase inhibitors, receptor antagonists, and other biologically active molecules . The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold for further synthetic elaboration and library development. This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dichloro-N-pyridin-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O/c12-8-5-7(6-15-10(8)13)11(17)16-9-3-1-2-4-14-9/h1-6H,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPHPZIGAOYCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-N-(pyridin-2-YL)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the chlorination of pyridine derivatives followed by amide formation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amide formation can be achieved using reagents like pyridine-2-amine under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by amide coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 5,6-dichloropyridine-3-carboxylic acid and pyridin-2-amine. This reaction is critical for derivatization or degradation studies:

ConditionsReagentsProductsYieldReference
Acidic hydrolysisHCl (6 M), reflux, 6 h5,6-Dichloropyridine-3-carboxylic acid85%
Basic hydrolysisNaOH (2 M), 80°C, 4 hPyridin-2-amine + Carboxylic acid78%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the amide bond cleavage rate influenced by steric and electronic effects of the pyridine substituents.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates displacement of chlorine atoms at positions 5 or 6 by nucleophiles. This reactivity is exploited to introduce heterocyclic or alkylamino groups:

NucleophileConditionsProductSelectivityReference
MorpholineEtOH, 90°C, 12 h5-Morpholino-N-(pyridin-2-yl)pyridine-3-carboxamideC6 > C5
PiperazineDMF, K2CO3, 100°C, 8 h6-Piperazinyl derivativeC5 > C6

Mechanistic Insight :

  • Chlorine at C6 is more reactive due to stronger electron withdrawal by the adjacent carboxamide group .

  • Steric hindrance from the pyridin-2-yl substituent directs substitution to less hindered positions .

Reduction Reactions

Selective reduction of the amide group or pyridine ring has been explored:

TargetReagentsProductOutcomeReference
Amide to amineLiAlH4, THF, 0°C, 2 h5,6-Dichloro-N-(pyridin-2-yl)pyridin-3-aminePartial reduction (60%)
Pyridine ringH2, Pd/C, MeOH, 40 psiPartially saturated pyridineLow yield (<30%)

Reduction of the amide is challenging due to competing side reactions, necessitating controlled conditions.

Electrophilic Substitution

The electron-deficient pyridine ring resists traditional electrophilic substitution but undergoes halogenation under radical-initiated conditions:

ReactionConditionsProductNotesReference
BrominationNBS, AIBN, CCl4, 80°C5,6-Dichloro-4-bromo derivativePosition 4 favored

Radical bromination at C4 occurs due to stabilization by adjacent chlorine atoms and the carboxamide group.

Coordination Chemistry

The pyridinyl nitrogen and amide oxygen act as ligands in metal complexes, impacting catalytic or biological activity:

Metal SaltSolventComplex StructureApplicationReference
CuCl2MeOH/EtOAcOctahedral Cu(II) complexAntimicrobial studies
Pd(OAc)2DMF, 120°CSquare-planar Pd(II) complexCross-coupling

Stoichiometry and geometry depend on reaction pH and metal ion size .

Schiff Base Formation

Reaction with aldehydes or ketones forms imine derivatives, though limited by steric hindrance:

Carbonyl CompoundConditionsProductYieldReference
BenzaldehydeEtOH, Δ, 6 hN-(Pyridin-2-yl)-Schiff base45%

The reaction requires anhydrous conditions to avoid competing hydrolysis .

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Anticancer Properties
Research indicates that 5,6-Dichloro-N-(pyridin-2-YL)pyridine-3-carboxamide exhibits promising anti-inflammatory and anticancer activities. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), suggesting its role as an anti-inflammatory agent. Furthermore, its ability to modulate cellular signaling pathways associated with cancer progression positions it as a candidate for drug development targeting inflammatory diseases and certain cancers .

Neurokinin-1 Receptor Antagonism
This compound is also being investigated for its potential as a Neurokinin-1 (NK-1) receptor antagonist. The modulation of NK-1 receptors is relevant in treating conditions such as migraines, asthma, and inflammatory bowel disease. The interactions of substance P with NK-1 receptors are known to be involved in various inflammatory conditions, making this compound a valuable tool in therapeutic applications .

Biological Mechanisms

The biological mechanisms underlying the effects of this compound are complex and involve interactions with specific cellular pathways:

  • Cytokine Modulation : By inhibiting IL-1β production, this compound potentially reduces inflammation and related symptoms.
  • Cancer Pathway Interference : It may disrupt signaling pathways that promote tumor growth and proliferation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

StudyApplicationFindings
Anti-inflammatoryInhibition of IL-1β in vitro
Cancer therapyModulation of cancer signaling pathways
NK-1 antagonismPotential for treating migraines and inflammatory diseases

These studies collectively highlight the compound's versatility and potential impact on health sciences.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-N-(pyridin-2-YL)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved can include signal transduction pathways, where the compound alters the signaling cascade, leading to a biological response .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula M.W. (g/mol) Substituents (Pyridine/Carboxamide) Notable Features
5,6-Dichloro-N-(pyridin-2-yl)pyridine-3-carboxamide C₁₁H₇Cl₂N₃O 268.10 5,6-Cl₂; pyridin-2-yl High halogen content; bifunctional pyridine
5,6-Dichloro-N-(4-chlorophenyl)pyridine-3-carboxamide C₁₂H₇Cl₃N₂O 301.55 5,6-Cl₂; 4-Cl-phenyl Chlorophenyl substitution enhances lipophilicity
5,6-Dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide C₁₅H₇Cl₂F₂N₃OS 398.21 5,6-Cl₂; thiazolyl-difluorophenyl Thiazole ring may improve bioactivity
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 2-Cl, 4-formyl, 6-I; pivalamide Heavy iodine atom; formyl reactivity
N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide C₁₃H₁₈ClN₂O₃ 294.75 2-Cl, 6-dimethoxymethyl; pivalamide Ether groups enhance solubility

Substituent Impact Analysis

(a) Halogen Substitution
  • The target compound’s 5,6-dichloro configuration is shared with analogs like 5,6-dichloro-N-(4-chlorophenyl)pyridine-3-carboxamide . Chlorine atoms enhance electronegativity and binding affinity in biological targets (e.g., kinase ATP-binding pockets).
(b) Carboxamide Nitrogen Modifications
  • Replacing the pyridin-2-yl group with a 4-chlorophenyl (301.55 g/mol ) or thiazolyl-difluorophenyl (398.21 g/mol ) alters electronic and steric profiles. Thiazole-containing analogs are often explored for antimicrobial or anticancer activity due to heterocyclic diversity.
(c) Functional Group Additions
  • Formyl (e.g., N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide ) and dimethoxymethyl groups (e.g., N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide ) provide reactive sites for further synthetic modifications, such as Schiff base formation or ether cleavage.

Biological Activity

5,6-Dichloro-N-(pyridin-2-YL)pyridine-3-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyridine ring, along with a carboxamide group at the 3rd position and a pyridin-2-yl substituent. Its molecular formula is C11H7Cl2N3OC_{11}H_7Cl_2N_3O with a molecular weight of approximately 268.1 g/mol .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, which affects various signaling pathways. For instance, it has shown potential as an inhibitor in cancer-related pathways by modulating kinase activities .

Enzyme Inhibition

Research indicates that this compound has been investigated for its ability to inhibit various enzymes. Notably, it has been evaluated for its potential as a selective inhibitor in cancer therapies, particularly targeting checkpoint kinases (CHK1) involved in cell cycle regulation .

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

  • MCF-7 (Breast Cancer) : The compound showed IC50 values indicating significant growth inhibition compared to standard chemotherapy agents .
  • MDA-MB-231 (Triple-Negative Breast Cancer) : Similar inhibitory effects were observed, suggesting its potential as a lead compound in breast cancer treatment .

Anti-inflammatory Properties

The compound has also been explored for anti-inflammatory properties, potentially acting through pathways that modulate inflammatory cytokines. This makes it a candidate for further research in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5,6-Dichloro-N-methyl-N-(pyridin-2-yl)pyridine-3-carboxamideMethyl substitution at the nitrogenModerate enzyme inhibition
2,6-DichloropyridineChlorine substitutions on different positionsAntimicrobial activity
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamideMultiple pyridine ringsAnticancer activity

The unique substitution pattern of this compound contributes to its distinct biological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • CHK1 Inhibition Study : A study evaluated the compound's ability to selectively inhibit CHK1 over CHK2 and CDK1. It demonstrated high selectivity and stability in cellular assays, making it a promising candidate for further development in cancer therapeutics .
  • Antimicrobial Activity : Preliminary studies indicated that the compound exhibited significant antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics .
  • Metabolic Stability : Investigations into the metabolic stability of the compound revealed favorable pharmacokinetic properties, which are crucial for oral bioavailability in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5,6-Dichloro-N-(pyridin-2-yl)pyridine-3-carboxamide, and what reaction conditions are critical for high yield?

  • Methodology : Synthesis typically involves sequential chlorination of pyridine precursors followed by amide coupling. For example, chlorination of pyridine-3-carboxylic acid derivatives using POCl₃ or PCl₅ under reflux conditions introduces the dichloro substituents. Subsequent coupling with 2-aminopyridine via carbodiimide-mediated (e.g., EDC/HOBt) or Schlenk techniques forms the amide bond. Critical parameters include temperature control (60–80°C for chlorination, 0–25°C for coupling) and anhydrous conditions to minimize hydrolysis .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using reversed-phase chromatography.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and how do they confirm structural integrity?

  • Techniques :

  • ¹H/¹³C NMR : Verify substitution patterns (e.g., pyridine ring protons at δ 7.5–9.0 ppm, amide NH at δ 8.2–8.5 ppm).
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic patterns consistent with Cl substituents.
    • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields or impurity formation?

  • Strategies :

  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. DCC) to improve amidation efficiency.
  • Solvent Optimization : Replace polar aprotic solvents (DMF, DMSO) with dichloromethane or THF to reduce side reactions.
  • Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity fractions.
    • Case Study : A 20% yield improvement was achieved by switching from EDC/HOBt to HATU in amide bond formation .

Q. What strategies are recommended for resolving contradictions in experimental data, such as unexpected spectroscopic results or biological activity discrepancies?

  • Approach :

  • Replication : Repeat synthesis and characterization under standardized conditions to rule out batch variability.
  • Computational Validation : Use density functional theory (DFT) to predict NMR/IR spectra and compare with observed data.
  • Biological Assay Controls : Include positive/negative controls (e.g., known kinase inhibitors) to validate activity screens.
    • Example : Discrepancies in IC₅₀ values may arise from assay-specific factors (e.g., buffer pH, cell line variability); orthogonal assays (e.g., SPR vs. fluorescence) can clarify results .

Q. How can computational chemistry be integrated into the experimental design for modifying the compound's structure to enhance desired properties?

  • Workflow :

  • Reactivity Prediction : Use quantum mechanics (QM) to model chlorination regioselectivity and identify reactive sites.
  • Docking Studies : Screen derivatives against target proteins (e.g., kinases) via molecular docking (AutoDock Vina) to prioritize synthetic targets.
  • ADMET Profiling : Predict pharmacokinetic properties (e.g., logP, CYP450 interactions) using tools like SwissADME.
    • Case Study : ICReDD’s reaction path search methods reduced optimization time by 40% for analogous pyridine derivatives .

Q. What methodologies are employed to investigate the structure-activity relationships (SAR) of this compound in biological systems?

  • SAR Framework :

  • Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., replacing Cl with F, modifying the pyridin-2-yl group).
  • Biological Profiling : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity.
  • Crystallography : Resolve co-crystal structures with target proteins (e.g., kinase domains) to identify binding motifs.
    • Example : Pyrazolo[3,4-b]pyridine analogs showed enhanced kinase inhibition (IC₅₀ < 100 nM) via hydrophobic interactions with ATP-binding pockets .

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